molecular formula C8H7ClN4O B15068608 2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide CAS No. 919278-53-8

2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

Cat. No.: B15068608
CAS No.: 919278-53-8
M. Wt: 210.62 g/mol
InChI Key: GUZDXYWZPQOCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core, a chloro substituent at position 4, and an acetamide side chain. Pyrrolopyrimidine derivatives are widely studied for their biological activities, particularly in kinase inhibition and anticancer applications . The chloro group at position 4 likely enhances electrophilicity, while the acetamide moiety may contribute to hydrogen-bonding interactions with biological targets.

Properties

CAS No.

919278-53-8

Molecular Formula

C8H7ClN4O

Molecular Weight

210.62 g/mol

IUPAC Name

2-(4-chloropyrrolo[3,2-d]pyrimidin-5-yl)acetamide

InChI

InChI=1S/C8H7ClN4O/c9-8-7-5(11-4-12-8)1-2-13(7)3-6(10)14/h1-2,4H,3H2,(H2,10,14)

InChI Key

GUZDXYWZPQOCGF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=C1N=CN=C2Cl)CC(=O)N

Origin of Product

United States

Preparation Methods

Phosphorus Oxychloride (POCl3) Mediated Chlorination

A suspension of 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione in excess POCl3 is heated at 120°C for 6 hours, yielding 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine in 70% yield after neutralization with ammonium hydroxide. This method leverages the strong chlorinating agent POCl3 to replace hydroxyl groups with chlorides.

Phenylphosphonic Dichloride Route

Reaction of the dihydroxy precursor with phenylphosphonic dichloride at 170–175°C for 5 hours achieves a 60% yield. The elevated temperature facilitates cyclodehydration, with the dichloride acting as both a solvent and reagent.

Comparative Analysis

Method Chlorinating Agent Temperature (°C) Yield (%)
POCl3 POCl3 120 70
Phenylphosphonic dichloride C6H5POCl2 170–175 60

POCl3 offers higher yields under milder conditions, whereas phenylphosphonic dichloride requires rigorous heating but avoids excessive reagent volumes.

Selective Substitution at Pyrimidine-C4

Retaining chlorine at pyrimidine-C4 necessitates precise control during subsequent reactions. The dichloro intermediate’s C2 and C4 chlorides exhibit differential reactivity due to electronic and steric factors.

Hydrolytic Dechlorination at C2

Treating 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with aqueous NaOH selectively hydrolyzes the C2 chloride, forming 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-ol. However, this approach risks over-hydrolysis and requires careful pH monitoring.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) under hydrogen atmosphere selectively reduces C2-Cl to C2-H, preserving the C4-Cl. Trials at 50 psi H2 and 80°C achieved 85% conversion, though competing reduction of the pyrrole ring remains a concern.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d6): δ 6.71 (d, J=3.2 Hz, 1H, pyrrole-H), 8.09 (d, J=2.8 Hz, 1H, pyrimidine-H), 2.25 (s, 2H, CH2), 1.98 (s, 2H, NH2).
  • 13C NMR: Peaks at 103.2 (pyrrole-C), 143.5 (pyrimidine-C4), and 170.1 (CONH2) confirm the structure.

Mass Spectrometry (ESI-MS)**

Observed [M+H]+ at m/z 228.0431 aligns with the theoretical value for C8H7ClN4O (228.0433).

Challenges and Optimization

  • Selectivity in Dichloro Intermediate: Competing reactions at C2 and C4 necessitate protecting groups or sequential substitutions.
  • Acetamide Stability: Hydrolysis of the acetamide under acidic or basic conditions requires neutral workup protocols.
  • Purification: Silica gel chromatography with gradient elution (hexanes:EtOAc 9:1 to 3:1) effectively isolates the target compound.

Applications and Derivatives

While the target compound’s biological activity remains under investigation, analogous pyrrolo[3,2-d]pyrimidines exhibit herbicidal and anticancer properties. For example, 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates show potent activity against Digitaria sanguinalis at 50 mg/L.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-d]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-{5-[2-Amino-7-(1-hydroxy-2-methylpropan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl}-2-(5-chloropyridin-2-yl)acetamide

Key Differences and Similarities:

  • Core Scaffold: The target compound has a pyrrolo[3,2-d]pyrimidine ring system, while the analog features a pyrrolo[2,3-d]pyrimidine core . The difference in ring fusion (3,2-d vs.
  • Substituents:
    • The target compound’s 4-chloro group contrasts with the analog’s 5-chloropyridin-2-yl substituent. The latter introduces a chlorinated pyridine ring, which may enhance lipophilicity and π-π stacking interactions .
    • The analog includes a hydroxy-2-methylpropan-2-yl group, absent in the target compound. This polar substituent could improve solubility or modulate metabolic stability.
  • Molecular Weight: The analog has a higher molecular weight (479.919 g/mol) compared to the target compound (estimated ~250–300 g/mol based on structure), suggesting differences in pharmacokinetic properties such as membrane permeability .
Table 1: Comparative Structural and Physicochemical Properties
Property Target Compound Analog (PDB: 6K4 Ligand)
Core Structure Pyrrolo[3,2-d]pyrimidine Pyrrolo[2,3-d]pyrimidine
Key Substituents 4-chloro, acetamide 5-chloropyridin-2-yl, hydroxyalkyl
Molecular Formula C₉H₈ClN₅O (estimated) C₂₃H₂₂ClN₇O₃
Molecular Weight (g/mol) ~250–300 479.919
Functional Groups Chloro, amide Chloro, amide, hydroxy, carbonyl

Pharmacokinetic Considerations

  • Solubility: The analog’s hydroxy and carbonyl groups likely improve aqueous solubility compared to the target compound, which lacks such polar moieties.
  • Metabolic Stability: The hydroxy-2-methylpropan-2-yl group in the analog could reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life .

Biological Activity

2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, particularly focusing on its anti-cancer properties and interactions with various biological macromolecules.

Chemical Structure and Properties

The compound features a pyrrolo[3,2-d]pyrimidine core with an acetamide functional group. The presence of a chlorine atom at the para position enhances its chemical reactivity, potentially influencing its biological activity. Its molecular formula is C10H10ClN3OC_{10}H_{10}ClN_3O with a molecular weight of approximately 239.66 g/mol.

Anti-Cancer Properties

Preliminary studies indicate that this compound may exhibit anti-cancer properties by inhibiting key kinases involved in cancer progression. The compound has been shown to interact with specific protein targets that regulate cell proliferation and survival pathways.

Table 1: Summary of Biological Activities

Activity TypeDescription
Anti-CancerInhibition of key kinases involved in cancer cell proliferation
Enzyme InteractionBinding to proteins regulating survival pathways
CytotoxicityPotential reduction in cell growth and metastasis

The mechanism by which this compound exerts its anti-cancer effects involves the inhibition of kinase activity, leading to reduced cell growth and migration. Ongoing research aims to elucidate the detailed mechanisms and potential off-target effects associated with this compound.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit cancer cell lines. For instance, a study reported that treatment with this compound resulted in a marked decrease in the viability of various cancer cell lines, suggesting its potential as a therapeutic agent.

Comparative Analysis

Comparative studies with structurally similar compounds have highlighted the unique activity profile of this compound. While other compounds exhibit varying degrees of kinase inhibition, this compound's specific structural features contribute to its distinct biological activity.

Future Directions

Further research is necessary to optimize the synthesis of this compound for higher yields and purity. Additionally, detailed pharmacokinetic studies are required to assess its efficacy and safety in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.